

Application of Fluprostenol Lactone Diol in Medicinal Chemistry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Fluprostenol lactone diol*

Cat. No.: *B15556000*

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Introduction

Fluprostenol lactone diol is a key synthetic intermediate in the preparation of potent prostaglandin F2 α (FP) receptor agonists, most notably Fluprostenol and its isopropyl ester prodrug, Travoprost.[1][2] Travoprost is a widely used therapeutic agent for the reduction of intraocular pressure in patients with open-angle glaucoma or ocular hypertension.[3][4] The strategic importance of **Fluprostenol lactone diol** lies in its stereochemically defined core structure, which allows for the efficient and controlled synthesis of the final active pharmaceutical ingredients. This document provides a detailed overview of its application, relevant biological pathways, and experimental protocols for its use in medicinal chemistry.

Physicochemical Properties

Basic information regarding **Fluprostenol lactone diol** is summarized in the table below.

Property	Value
CAS Number	53872-60-9[2][5]
Molecular Formula	C ₁₈ H ₁₉ F ₃ O ₅ [2][5]
Molecular Weight	372.34 g/mol [2][5]
Formal Name	(+)-(3aR,4R,5R,6aS)-hexahydro-5-hydroxy-4-[(1E,3R)-3-hydroxy-4-(3-trifluoromethyl)phenoxy-1-butenyl]-2H-cyclopenta[b]furan-2-one[5]
Solubility	DMF: 25 mg/mL, DMSO: 17 mg/mL, Ethanol: 20 mg/mL[5]
Storage	-20°C[5]
Stability	≥ 2 years[5]

Role in Medicinal Chemistry

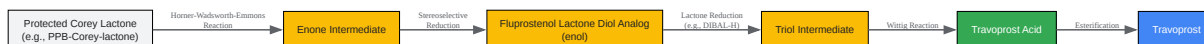
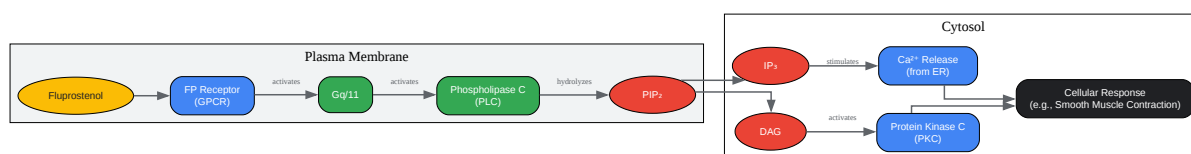
Fluprostenol lactone diol serves as a crucial building block in the multi-step synthesis of Fluprostenol and Travoprost. Its primary application is as a precursor to the final prostaglandin analogs, and it is not intended for human or veterinary use.[5] While some assays show cross-reactivity with **Fluprostenol lactone diol**, its biological activity is not its primary feature of interest; rather, its utility is in enabling the stereocontrolled synthesis of the desired prostaglandin side chains.[6] The synthesis of Travoprost from a protected Corey lactone intermediate, a class of compounds to which **Fluprostenol lactone diol** belongs, involves key steps such as a Wittig reaction to introduce the alpha-chain and reduction of the lactone to a diol.[4][7]

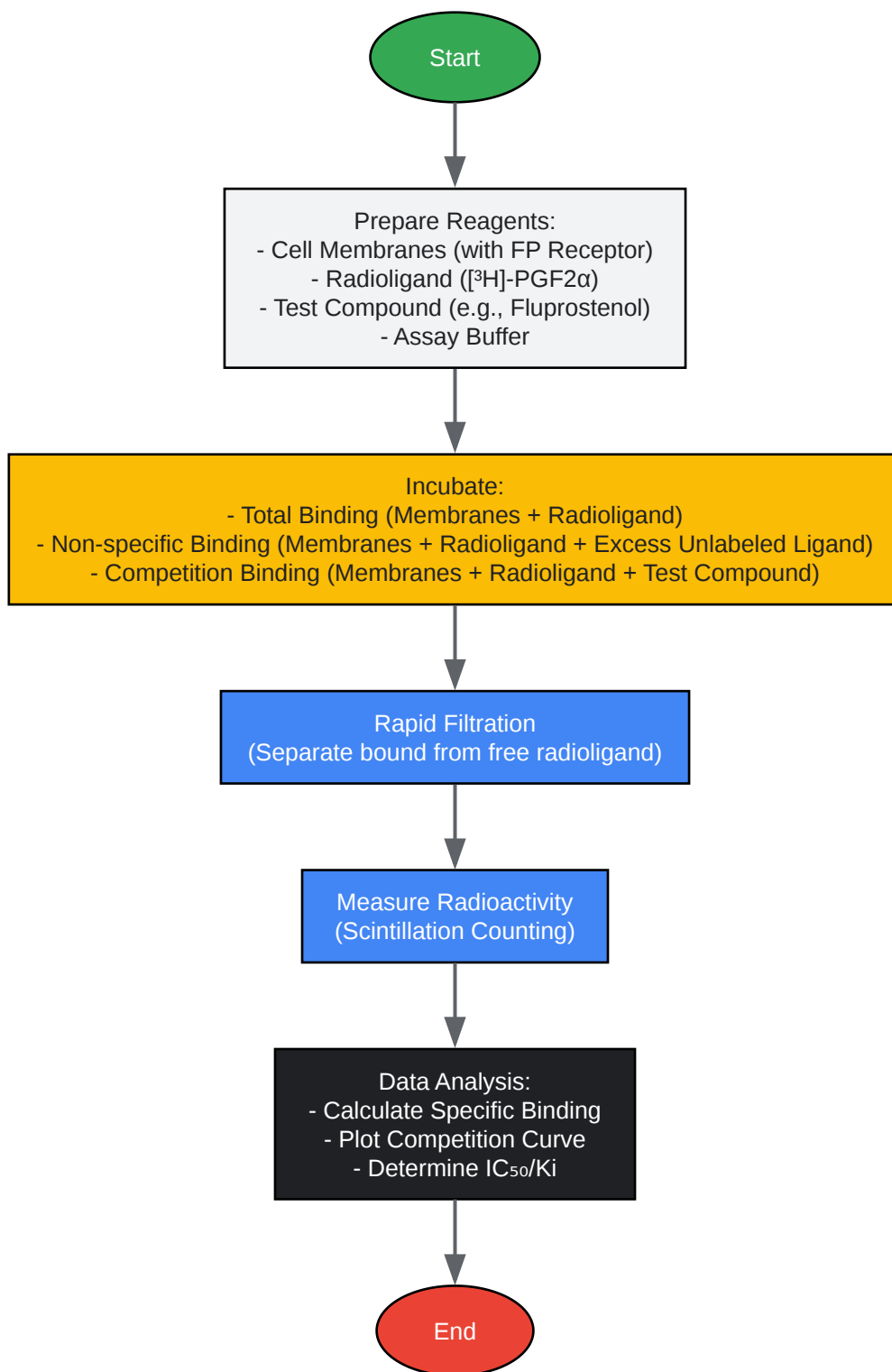
Mechanism of Action of the Final Product (Fluprostenol)

Fluprostenol, the product derived from **Fluprostenol lactone diol**, is a potent and selective agonist for the prostaglandin F_{2α} (FP) receptor.[3] The FP receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to the Gq/11 protein. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes

phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium from the endoplasmic reticulum, and DAG activates protein kinase C (PKC). This signaling pathway is central to the therapeutic effects of Fluprostenol and its analogs.

Prostaglandin F₂ α (FP) Receptor Signaling Pathway





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